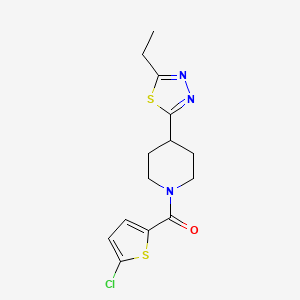
(5-Chlorothiophen-2-yl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chlorothiophen-2-yl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H16ClN3OS2 and its molecular weight is 341.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Chlorothiophen-2-yl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on diverse research findings, including case studies and relevant data.
Chemical Structure and Properties
The compound features a 5-chlorothiophene moiety and a 1,3,4-thiadiazole ring attached to a piperidine structure. This unique combination is hypothesized to contribute to its biological efficacy through various mechanisms of action.
Antimicrobial Activity
Research has shown that compounds containing the 5-chlorothiophene group exhibit significant antimicrobial properties. For instance, studies indicated that derivatives with similar structures displayed varied inhibition against microbial strains:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3c | Staphylococcus aureus | 0.06 µg/mL |
| 4e | Escherichia coli | 6.25 µg/mL |
| 4i | Staphylococcus epidermidis | 0.06 µg/mL |
These results suggest that the structural modifications in the thiophene and thiadiazole rings significantly influence the antimicrobial potency of the compounds .
Anticancer Activity
The anticancer potential of the compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity was assessed using the MTT assay, revealing promising results:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces cell cycle arrest at S phase |
| 4i | HepG2 | 2.32 | Increases Bax/Bcl-2 ratio, activates caspase 9 |
These findings indicate that the compound not only inhibits cell proliferation but also triggers apoptotic pathways in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds similar to this structure have been shown to induce cell cycle arrest at specific phases, particularly G2/M and S phases.
- Apoptosis Induction : Increased levels of pro-apoptotic factors (Bax) and activation of caspases suggest that these compounds may promote apoptosis in cancerous cells.
- Antimicrobial Mechanisms : The electrostatic interactions between the positively charged amines in these compounds and negatively charged microbial membranes likely contribute to their antimicrobial effects .
Case Studies
Several case studies have documented the efficacy of compounds with similar structures:
- A study demonstrated that a derivative with a piperidine moiety exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
- Another investigation focused on the anticancer properties of thiadiazole derivatives showed significant growth inhibition in cancer cell lines with IC50 values comparable to established chemotherapeutics .
属性
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS2/c1-2-12-16-17-13(21-12)9-5-7-18(8-6-9)14(19)10-3-4-11(15)20-10/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWCJDNADJFONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













